Cas no 70862-11-2 (1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]-)
70862-11-2 structure
Product Name:1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]-
Numero CAS:70862-11-2
MF:C10H26N4
MW:202.340241909027
CID:563230
PubChem ID:194365
Update Time:2025-04-19
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]-
- N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine
- Thermospermin
- THERMOSPERMINE
- 1,12-Diamino-4,8-diazadodecane
- 1,4-Butanediamine, N-(3-((3-aminopropyl)amino)propyl)-
- N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine
- BS-24492
- N-(3-AMINO-PROPYL)-N-(5-AMINOPROPYL)-1,4-DIAMINOBUTANE
- EX-A6687
- CHEBI:59564
- Q3984484
- 1,4-Butanediamine, N-[3-[(3-aminopropyl)amino]propyl]-
- {3-[(4-AMINOBUTYL)AMINO]PROPYL}(3-AMINOPROPYL)AMINE
- N-{3-[(3-aminopropyl)amino]propyl}butane-1,4-diamine
- THERMOSPERMINE; PA(334)
- N1-(3-(3-aminopropylamino)propyl)butane-1,4-diamine
- AKOS028111177
- 70862-11-2
- (4-aminobutyl)({3-[(3-aminopropyl)amino]propyl})amine
- DTXSID00221096
- C19669
- SCHEMBL333029
- CHEMBL151993
- HY-151224
- CS-0609904
- N'-(3-(3-aminopropylamino)propyl)butane-1,4-diamine
- N-(3-((3-aminopropyl)amino)propyl)butane-1,4-diamine
- G90021
- DTXCID00143587
-
- Inchi: 1S/C10H26N4/c11-5-1-2-7-13-9-4-10-14-8-3-6-12/h13-14H,1-12H2
- Chiave InChI: DODDBCGMRAFLEB-UHFFFAOYSA-N
- Sorrisi: N(CCCCN)CCCNCCCN
Proprietà calcolate
- Massa esatta: 202.21598
- Massa monoisotopica: 202.216
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 11
- Complessità: 98.1
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -1.1
- Superficie polare topologica: 76.1A^2
Proprietà sperimentali
- Densità: 0.925
- Punto di ebollizione: 330.9°C at 760 mmHg
- Punto di infiammabilità: 180.3°C
- Indice di rifrazione: 1.484
- PSA: 76.1
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P005QW4-1mg |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- |
70862-11-2 | 99% | 1mg |
$206.00 | 2024-04-21 | |
| 1PlusChem | 1P005QW4-5mg |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- |
70862-11-2 | 99% | 5mg |
$497.00 | 2025-02-21 | |
| 1PlusChem | 1P005QW4-10mg |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- |
70862-11-2 | 99% | 10mg |
$718.00 | 2025-02-21 | |
| 1PlusChem | 1P005QW4-25mg |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- |
70862-11-2 | 99% | 25mg |
$1075.00 | 2025-02-21 | |
| 1PlusChem | 1P005QW4-50mg |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- |
70862-11-2 | 99% | 50mg |
$1484.00 | 2025-02-21 | |
| 1PlusChem | 1P005QW4-100mg |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- |
70862-11-2 | 99% | 100mg |
$1988.00 | 2025-02-21 | |
| A2B Chem LLC | AC67332-1mg |
{3-[(4-Aminobutyl)amino]propyl}(3-aminopropyl)amine |
70862-11-2 | 95% | 1mg |
$182.00 | 2024-04-19 | |
| A2B Chem LLC | AC67332-5mg |
{3-[(4-Aminobutyl)amino]propyl}(3-aminopropyl)amine |
70862-11-2 | 95% | 5mg |
$363.00 | 2024-04-19 | |
| A2B Chem LLC | AC67332-10mg |
{3-[(4-Aminobutyl)amino]propyl}(3-aminopropyl)amine |
70862-11-2 | 95% | 10mg |
$520.00 | 2024-04-19 | |
| A2B Chem LLC | AC67332-25mg |
{3-[(4-Aminobutyl)amino]propyl}(3-aminopropyl)amine |
70862-11-2 | 95% | 25mg |
$776.00 | 2024-04-19 |
1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]- Letteratura correlata
-
Genki Inoue,Takashi Kaneta,Toshio Takayanagi,Junichi Kakehi,Hiroyasu Motose,Taku Takahashi Anal. Methods 2013 5 2854
-
Rasha A. Ruhayel,Ibrahim Zgani,Susan J. Berners-Price,Nicholas P. Farrell Dalton Trans. 2011 40 4147
-
3. Protonation sequence of linear aliphatic polyamines by 13C NMR spectroscopyDavid N. Hague,Anthony D. Moreton J. Chem. Soc. Perkin Trans. 2 1994 265
-
Simon Carrington,Ian S. Blagbrough,Jacques Renault,Sophie Tomasi,Jean-Charles Corbel,Philippe Uriac Chem. Commun. 1999 1341
-
Zoe E. Wilson,Margaret A. Brimble Nat. Prod. Rep. 2009 26 44
70862-11-2 (1,4-Butanediamine,N1-[3-[(3-aminopropyl)amino]propyl]-) Prodotti correlati
- 68956-56-9(dipentene fluka spec. purified fraction of terpene hydrocarb)
- 4317-79-7(N-tetradecylpropane-1,3-diamine)
- 71-44-3(Spermine)
- 5538-95-4(N1-Dodecylpropane-1,3-diamine)
- 13360-63-9(N-Ethyl-n-butylamine)
- 124-20-9(Spermidine)
- 20193-21-9(N-Propylbutylamine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso